molecular formula C17H10Cl3N3O B2966717 3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 861209-75-8

3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2966717
CAS No.: 861209-75-8
M. Wt: 378.64
InChI Key: AMLWWZJFFIQCJQ-UHFFFAOYSA-N
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Description

“3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C17H10Cl3N3O . Its average mass is 378.640 Da and its monoisotopic mass is 376.988953 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . This core is substituted with a 2-furyl group, a 2,4-dichlorophenyl group, and a methyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a high molecular weight and the presence of multiple chlorine atoms, which can influence its reactivity and solubility .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and crystal structure of compounds closely related to 3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine. For example, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine demonstrated moderate anticancer activity, with its crystal structure belonging to the triclinic system (Lu Jiu-fu et al., 2015).

Anticancer and Antibacterial Activities

Various derivatives of pyrazolo[1,5-a]pyrimidine have shown potential in medicinal chemistry, particularly in anticancer and antibacterial activities. A notable example includes the synthesis of novel 2,5-diphenylindolo[2,3-e] Pyrazolo[1',5':3",4"]pyrimido[2",1"-c][1,2,4]triazines with observed slight to moderate activity against microorganisms like Bacillus subtilis and Staphylococcus aureus (K. Atta et al., 2011).

Molecular Docking and SAR Studies

Studies involving molecular docking and structure-activity relationship (SAR) analyses have explored modifications of the pyrazolo[4,3-d]pyrimidin-7-amino scaffold targeting human adenosine receptors. Compounds with modifications at the 2- and 5-positions showed nanomolar affinity, highlighting the importance of structural modifications in enhancing biological activity (L. Squarcialupi et al., 2016).

Synthetic Methodologies

Research into the synthetic methodologies of pyrazolo[1,5-a]pyrimidine derivatives revealed innovative approaches to producing these compounds, which could have implications for further pharmacological exploration. This includes the development of new synthetic methods for pyrazolo[4,3-d]pyrimidines, providing a foundation for future studies into their applications (H. Takei et al., 1979).

Future Directions

The future directions for the study of this compound could include further investigation into its potential therapeutic uses, particularly in the field of cancer research . Additionally, more detailed studies on its physical and chemical properties could provide valuable information for its potential applications in various fields.

Properties

IUPAC Name

3-chloro-7-[5-(2,4-dichlorophenyl)furan-2-yl]-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3N3O/c1-9-16(20)17-21-7-6-13(23(17)22-9)15-5-4-14(24-15)11-3-2-10(18)8-12(11)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLWWZJFFIQCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Cl)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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